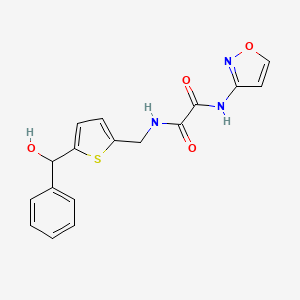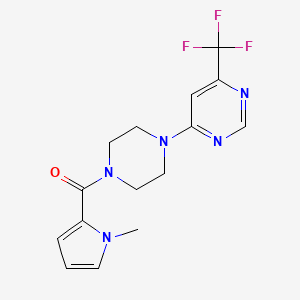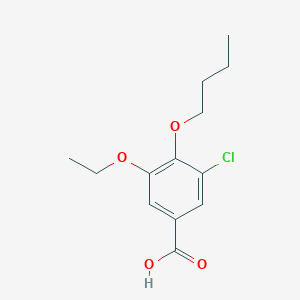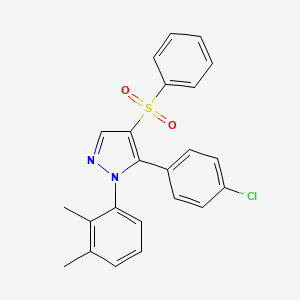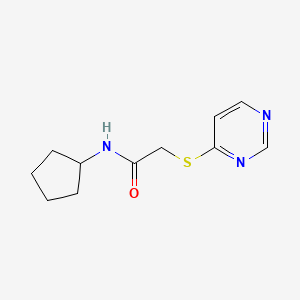
N-cyclopentyl-2-(pyrimidin-4-ylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-(pyrimidin-4-ylthio)acetamide, also known as CPPTA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Scientific Research Applications
Dual Regulator of Cytokines
- A derivative of N-cyclopentyl-2-(pyrimidin-4-ylthio)acetamide, identified as Y-39041, acts as a dual cytokine regulator. It inhibits the release of tumor necrosis factor-alpha and increases interleukin-10 production in mice, suggesting potential applications in treating conditions like septic shock, rheumatoid arthritis, and Crohn's disease (Fukuda et al., 2000).
Immunoregulatory Effects
- Another study on the pyrimidylpiperazine derivative Y-40138 showed that it modulates pro- and anti-inflammatory cytokines. It reduces biosynthesis of inflammatory cytokines like IL-1β, IL-6, and TNF-α, while up-regulating anti-inflammatory IL-10. This mechanism involves the NF-κB signal transduction pathway, indicating potential therapeutic applications (Haddad et al., 2001).
Anticonvulsant Agents
- Research on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, related to this compound, showed moderate anticonvulsant activity in rats. This suggests potential for developing new anticonvulsant drugs (Severina et al., 2020).
Dual Inhibitors in Biochemical Pathways
- Pirinixic acid derivatives, structurally related to this compound, were found to be dual inhibitors of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase. They exhibit potential as novel therapeutic agents for conditions involving these enzymes (Koeberle et al., 2008).
Antitumor Activity
- Compounds derived from this compound showed notable antitumor activities. These heterocyclic compounds with various rings like thiophene, thiazole, pyrazole, and pyrimidine demonstrated significant inhibitory effects on human cancer cell lines, indicating their potential as antitumor agents (Shams et al., 2010).
Mechanism of Action
Target of Action
Compounds with a pyridopyrimidine moiety have shown therapeutic interest and have been used on several therapeutic targets .
Mode of Action
Similar compounds have shown cytotoxic activities against various cell lines . These compounds interact with their targets, leading to changes that can inhibit the growth of these cells .
Biochemical Pathways
Related compounds have been found to inhibit cdk4/cyclin d1 and ark5 kinases , which play crucial roles in cell cycle regulation and energy metabolism, respectively.
Result of Action
Related compounds have been found to induce apoptosis of tumor cells .
properties
IUPAC Name |
N-cyclopentyl-2-pyrimidin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c15-10(14-9-3-1-2-4-9)7-16-11-5-6-12-8-13-11/h5-6,8-9H,1-4,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALLHCIAJLTTTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

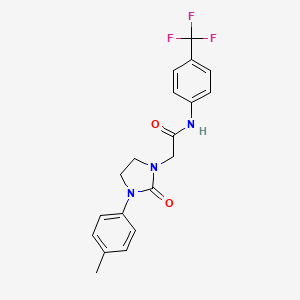
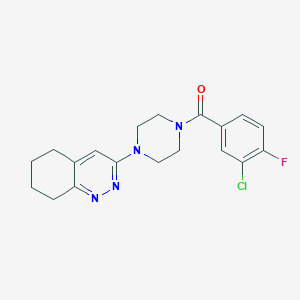
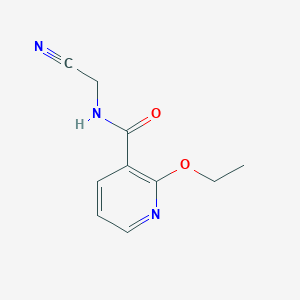
![6-[1-(2-fluorobenzoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2470370.png)
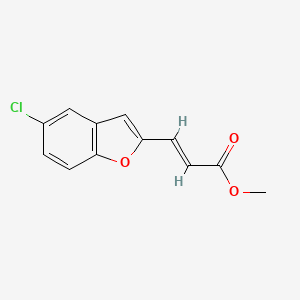
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2470374.png)
![N1-cycloheptyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2470376.png)
![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2470377.png)
![N-(4-chlorophenyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2470378.png)
